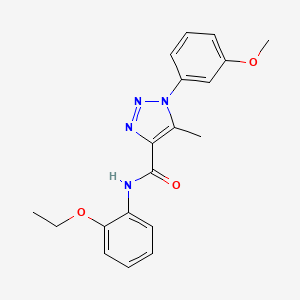![molecular formula C18H25N3O2S B5593564 (3R*,4R*)-3-methyl-1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5593564.png)
(3R*,4R*)-3-methyl-1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The introduction of complex molecules such as "(3R*,4R*)-3-methyl-1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol" typically involves the exploration of novel compounds with potential therapeutic benefits. The design and discovery of such compounds often leverage parallel synthetic chemistry and structure-based drug design, targeting specific biological pathways or molecules for the treatment of various disorders (Verhoest et al., 2012).
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical processes, leveraging nucleophilic substitution reactions, cyclization, and optimization of reaction conditions for scale-up. For example, the robust synthesis of key intermediates for drug molecules has been achieved through optimized reactions, including nucleophilic aromatic substitution, hydrogenation, and iodination (Fussell et al., 2012).
Molecular Structure Analysis
Studies on the molecular structure of similar compounds reveal detailed insights into the arrangement of atoms, the planarity of specific rings, and the conformation of functional groups. These structural details are crucial for understanding the compound's interaction with biological targets (Sharma et al., 2014).
Chemical Reactions and Properties
The reactivity of compounds with various chemical groups, such as pyrimidine and piperidine rings, is essential for their functionalization and the development of derivatives with enhanced biological activity. For instance, the synthesis and characterization of novel derivatives involving piperidine and pyrimidin-2-yl groups have been explored for their potential antimicrobial activity (Desai et al., 2016).
Aplicaciones Científicas De Investigación
Pharmacological Potentials
Research on structurally similar compounds has focused on their role as selective inhibitors targeting specific enzymes or receptors implicated in disease processes. For example, PF-04447943, a selective inhibitor of the PDE9A enzyme, was identified through structure-based drug design and parallel synthetic chemistry. This compound has shown promise in elevating central cGMP levels in the brain and cerebrospinal fluid of rodents, exhibiting procognitive activity in rodent models, and synaptic stabilization in an amyloid precursor protein transgenic mouse model. These findings suggest its potential for treating cognitive disorders related to cGMP signaling impairment (Verhoest et al., 2012).
Antimycobacterial Activities
Another application involves the development of antimycobacterial agents. Compounds like spiro-piperidin-4-ones have been synthesized and tested for their activity against Mycobacterium tuberculosis and multidrug-resistant strains. One such compound demonstrated significant in vitro and in vivo activity, offering a new avenue for tuberculosis treatment research (Kumar et al., 2008).
Synthetic Pathways and Labeling
In the domain of chemical synthesis, these compounds serve as intermediates for developing labeled molecules, aiding in the study of pharmacokinetics and the metabolic fate of drugs. For instance, synthesis and characterization of carbon-14 and carbon-13 labeled compounds have provided insights into drug metabolism and disposition, supporting the development of new therapeutic agents (Ackland et al., 1993).
Propiedades
IUPAC Name |
(3R,4R)-3-methyl-1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-(oxan-4-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-12-11-21(7-6-18(12,22)14-3-8-23-9-4-14)17-16-15(5-10-24-16)19-13(2)20-17/h5,10,12,14,22H,3-4,6-9,11H2,1-2H3/t12-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHPXEOCVXOLRD-XIKOKIGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C3=NC(=NC4=C3SC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C3=NC(=NC4=C3SC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S*,5R*)-6-benzyl-3-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593502.png)
![2,4-difluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5593506.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5593510.png)
![4-(3-pyridinyl)-5-[3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5593516.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5593526.png)
![4-chloro-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5593536.png)
![methyl 3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5593542.png)
![1-benzyl-3-[(benzylimino)(2-furyl)methyl]-6-(2-furyl)-1,3,5-triazinane-2,4-dithione](/img/structure/B5593557.png)
![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5593563.png)
![3-ethyl-6-[(1-methyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B5593571.png)
![1-ethyl-6-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5593572.png)

![2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B5593591.png)